molecular formula C17H17Cl2N3O3S B383392 5-({[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}(PROP-2-EN-1-YLAMINO)METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE CAS No. 503432-46-0

5-({[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}(PROP-2-EN-1-YLAMINO)METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B383392
CAS No.: 503432-46-0
M. Wt: 414.3g/mol
InChI Key: NVPXFVBONCVSBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-({[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}(PROP-2-EN-1-YLAMINO)METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic molecule with a molecular formula of C17H17Cl2N3O3S It is characterized by the presence of multiple functional groups, including allylamino, dichlorobenzyl, sulfanyl, and pyrimidinetrione moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}(PROP-2-EN-1-YLAMINO)METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

5-({[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}(PROP-2-EN-1-YLAMINO)METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the allylamino group can produce various substituted derivatives.

Scientific Research Applications

5-({[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}(PROP-2-EN-1-YLAMINO)METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE: has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-({[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}(PROP-2-EN-1-YLAMINO)METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-{(methylamino)[(3,4-dichlorobenzyl)sulfanyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
  • 5-{(ethylamino)[(3,4-dichlorobenzyl)sulfanyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Uniqueness

The uniqueness of 5-({[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}(PROP-2-EN-1-YLAMINO)METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

503432-46-0

Molecular Formula

C17H17Cl2N3O3S

Molecular Weight

414.3g/mol

IUPAC Name

(3,4-dichlorophenyl)methyl 4-hydroxy-1,3-dimethyl-2,6-dioxo-N-prop-2-enylpyrimidine-5-carboximidothioate

InChI

InChI=1S/C17H17Cl2N3O3S/c1-4-7-20-14(26-9-10-5-6-11(18)12(19)8-10)13-15(23)21(2)17(25)22(3)16(13)24/h4-6,8,23H,1,7,9H2,2-3H3

InChI Key

NVPXFVBONCVSBI-UHFFFAOYSA-N

SMILES

CN1C(=C(C(=O)N(C1=O)C)C(=NCC=C)SCC2=CC(=C(C=C2)Cl)Cl)O

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C(=NCC=C)SCC2=CC(=C(C=C2)Cl)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.